4-Amino-2,6-dimethylphenol

概述

描述

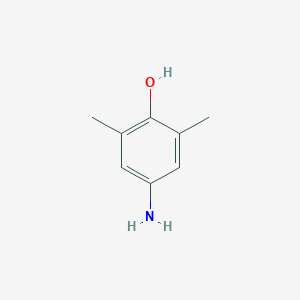

4-Amino-2,6-dimethylphenol is an organic compound with the molecular formula C8H11NO. It is a derivative of phenol, characterized by the presence of an amino group at the para position and two methyl groups at the ortho positions relative to the hydroxyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions: 4-Amino-2,6-dimethylphenol can be synthesized through several methods. One common approach involves the nitration of 2,6-dimethylphenol followed by reduction. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, resulting in the formation of 4-nitro-2,6-dimethylphenol. This intermediate is then reduced to this compound using reducing agents such as iron powder and hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of the nitro compound. This method is preferred due to its efficiency and scalability. The reaction is carried out under controlled conditions of temperature and pressure, using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process .

化学反应分析

Bamberger Rearrangement

This reaction involves acid-mediated rearrangement of N-arylhydroxylamines to para-aminophenols. For 4-amino-2,6-dimethylphenol derivatives:

-

Mechanism : Protonation of the hydroxylamine group generates a nitrenium ion intermediate, which undergoes -sigmatropic rearrangement.

-

Example : N-(2,6-dimethylphenyl)hydroxylamine rearranges to 4-amino-3,5-dimethylphenol in aqueous perchloric acid .

Key Conditions :

| Reagent | Temperature | Outcome |

|---|---|---|

| H<sup>+</sup> (HClO<sub>4</sub>) | 25°C | Para-aminophenol formation |

Oxidative Coupling Reactions

Copper-catalyzed oxidative coupling of phenolic derivatives is well-documented. For 2,6-dimethylphenol analogs:

-

Mechanism : Two pathways are debated:

-

Application : 2,6-Dimethylphenol forms poly(1,4-phenylene ether) (PPE) via Cu/pyridine catalysis .

Comparative Reactivity :

| Substrate | Catalyst System | Product | Yield |

|---|---|---|---|

| 2,6-Dimethylphenol | CuCl/pyridine/O<sub>2</sub> | PPE | 75% |

| This compound* | Cu/NMI<sup>†</sup> | Potential azo polymers | – |

*Predicted behavior based on electronic effects of the amino group.

†N-Methylimidazole stabilizes intermediates .

Electrophilic Aromatic Substitution

The amino (-NH<sub>2</sub>) and hydroxyl (-OH) groups direct electrophiles to specific positions:

-

Nitration : Likely occurs at the para position to -NH<sub>2</sub> (position 3 or 5) under mild conditions.

-

Halogenation : Bromination may proceed at the activated ortho/para positions relative to -OH or -NH<sub>2</sub>.

Directing Effects :

| Group | Position | Reactivity |

|---|---|---|

| -OH (position 1) | Ortho/para | Strongly activating |

| -NH<sub>2</sub> (position 4) | Para | Strongly activating |

| -CH<sub>3</sub> (positions 2,6) | – | Weakly deactivating (steric) |

Diazotization and Azo Coupling

The aromatic amine group enables diazotization:

-

Reaction : Treatment with NaNO<sub>2</sub>/H<sup>+</sup> forms a diazonium salt, which couples with electron-rich aromatics (e.g., phenols) to form azo dyes.

-

Example :

Redox Reactions

-

Oxidation : The phenolic -OH can oxidize to quinones under strong oxidants (e.g., KMnO<sub>4</sub>).

-

Reduction : The amino group may undergo catalytic hydrogenation to a cyclohexanol derivative (rare due to aromatic stability).

Complexation with Metal Ions

The amino and hydroxyl groups act as ligands for transition metals:

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₈H₁₁NO

- Molecular Weight : 137.18 g/mol

- Structure : The compound features an amino group and two methyl groups on a phenolic ring, making it a derivative of dimethylphenol.

Pharmaceutical Synthesis

4-Amino-2,6-dimethylphenol serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in the production of analgesics and anti-inflammatory drugs. For instance:

- Sulfadimidine Synthesis : It is used as a precursor for synthesizing sulfadimidine, which is effective against bacterial infections in veterinary medicine .

Dyes and Pigments

The compound is employed in the manufacture of dyes and pigments due to its ability to form stable colored complexes. It is particularly used in:

- Azo Dyes : this compound can react with diazo compounds to produce vibrant azo dyes that are widely used in textiles and food industries .

Bioremediation

Recent studies have indicated the potential of this compound in bioremediation processes:

- Microbial Degradation : Research has shown that specific microorganisms can utilize this compound as a carbon source, facilitating the biodegradation of environmental pollutants . This application is crucial for developing sustainable methods to address contamination issues.

Table 1: Applications of this compound

| Application Area | Specific Use | Reference |

|---|---|---|

| Pharmaceutical | Precursor for sulfadimidine | |

| Dyes and Pigments | Production of azo dyes | |

| Environmental Science | Bioremediation of pollutants |

Case Study 1: Pharmaceutical Development

In a study examining the synthesis of sulfadimidine, researchers highlighted the efficiency of using this compound as an intermediate. The synthesis process was optimized to enhance yield while minimizing toxic by-products, demonstrating its significance in pharmaceutical chemistry .

Case Study 2: Biodegradation Research

A recent investigation into the microbial degradation pathways of dimethylphenols revealed that strains of M. neoaurum can effectively metabolize this compound. This study not only provided insights into the genetic mechanisms involved but also suggested practical applications for bioremediation strategies targeting industrial effluents contaminated with phenolic compounds .

作用机制

The mechanism of action of 4-amino-2,6-dimethylphenol involves its interaction with various molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to effects such as antimicrobial activity. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it can participate in redox reactions and act as a radical scavenger .

相似化合物的比较

2,6-Dimethylphenol: Lacks the amino group, making it less reactive in certain substitution reactions.

4-Amino-2,6-dimethylbenzoic acid: Contains a carboxyl group instead of a hydroxyl group, altering its acidity and reactivity.

4-Amino-2,6-dimethylpyridine: The nitrogen in the aromatic ring changes its electronic properties and reactivity.

Uniqueness: 4-Amino-2,6-dimethylphenol is unique due to the presence of both amino and hydroxyl groups on the aromatic ring, which allows for diverse chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various synthetic and research applications .

生物活性

4-Amino-2,6-dimethylphenol (ADMP) is an organic compound with significant biological activity, primarily recognized for its potential applications in medicinal chemistry and its reactivity in biochemical processes. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C8H11NO

- Molecular Weight : 151.18 g/mol

- CAS Number : 15980-22-0

The compound features an amino group at the para position and two methyl groups at the ortho positions relative to the hydroxyl group, which contributes to its unique chemical reactivity and biological effects.

Antioxidant Properties

ADMP has been studied for its antioxidant activity , which is attributed to its ability to scavenge free radicals. Research indicates that it can inhibit oxidative stress in cellular systems, potentially providing protective effects against various diseases linked to oxidative damage.

Antimicrobial Activity

Studies have demonstrated that ADMP exhibits antimicrobial properties against a range of pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

ADMP is known to induce cytotoxic effects in certain cell lines. The mechanism involves:

- Glutathione Depletion : ADMP reacts with glutathione in the liver, leading to the formation of reactive metabolites that can deplete glutathione levels. This depletion results in increased oxidative stress and cellular toxicity.

- Reactive Oxygen Species (ROS) Generation : The oxidation of ADMP leads to the formation of quinone derivatives, which are highly reactive and can cause oxidative damage to cellular components .

Case Studies and Research Findings

A study examining the cytotoxic effects of ADMP on isolated rat hepatocytes revealed that both ADMP and its oxidation products exhibit significant cytotoxicity in the range of 200-300 μM. This cytotoxicity is primarily due to the generation of ROS and subsequent oxidative stress within hepatocytes.

Another investigation focused on the QSAR (Quantitative Structure-Activity Relationship) modeling of substituted phenols, including ADMP. The study indicated that structural modifications could enhance or mitigate the toxicological profiles of these compounds, highlighting the importance of molecular structure on biological activity .

Table 1: Biological Activities of this compound

| Mechanism | Description | Implications |

|---|---|---|

| Glutathione Depletion | Reacts with glutathione leading to cellular toxicity | Increased oxidative stress |

| ROS Generation | Forms reactive metabolites causing cellular damage | Potential therapeutic target |

属性

IUPAC Name |

4-amino-2,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVFXCQLSCPJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347117 | |

| Record name | 4-Amino-2,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15980-22-0 | |

| Record name | 4-Amino-2,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2,6-dimethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-2,6-dimethylphenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/289D3E2XR3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Amino-2,6-dimethylphenol contribute to the cytotoxicity observed in hepatocytes exposed to 3,5-dimethyl-NAPQI?

A1: The research article [] demonstrates that this compound is a key metabolite of 3,5-dimethyl-NAPQI in isolated rat hepatocytes. The parent compound, 3,5-dimethyl-NAPQI, undergoes N-deacetylation by carboxylesterases, yielding this compound []. This metabolite is highly reactive and readily autoxidizes to form 2,6-dimethylbenzoquinone imine []. Both this compound and its oxidation product exhibit significant cytotoxicity in the 200-300 μM range []. While both can form conjugates with glutathione, the rapid oxidation of this compound suggests it contributes to cytotoxicity primarily through the generation of reactive oxygen species, leading to oxidative stress within the hepatocytes [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。